tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17187782
InChI: InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3
SMILES:
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate

CAS No.:

Cat. No.: VC17187782

Molecular Formula: C16H22BrNO3

Molecular Weight: 356.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((5-bromoisochroman-1-yl)methyl)(methyl)carbamate -

Specification

Molecular Formula C16H22BrNO3
Molecular Weight 356.25 g/mol
IUPAC Name tert-butyl N-[(5-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-12-6-5-7-13(17)11(12)8-9-20-14/h5-7,14H,8-10H2,1-4H3
Standard InChI Key HYIJIJLCAWWEKC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Isochroman Core: A benzopyran-derived heterocycle with an oxygen atom at position 1. The bromine substituent at position 5 introduces steric and electronic effects, influencing reactivity .

  • Methyl-Carbamate Group: A carbamate (NHCO2\text{NHCO}_2) linkage with a methyl group attached to the nitrogen, providing stability against hydrolysis.

  • tert-Butyl Protecting Group: The tert-butyloxycarbonyl (Boc) group shields the carbamate’s amine, enabling selective deprotection under acidic conditions .

The IUPAC name reflects this arrangement: tert-butyl [methyl(5-bromoisochroman-1-ylmethyl)carbamate].

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC16H22BrNO3\text{C}_{16}\text{H}_{22}\text{BrNO}_3
Molecular Weight356.26 g/mol
Purity>95%
Boiling PointNot reported
Solubility (Water)Low (estimated <1 mg/mL)
LogP (Partition Coefficient)~3.5 (predicted)

The bromine atom enhances lipophilicity, while the carbamate group introduces polarity, balancing solubility in organic solvents .

Synthesis and Manufacturing

Reaction Optimization

Key parameters for high yield:

  • Catalyst: Zinc chloride or similar Lewis acids facilitate carbamate bond formation .

  • Temperature: 100–180°C, balancing reaction rate and decomposition .

  • Pressure: 2757–2689 kPa (400–390 psi) to maintain liquid-phase reactants .

Applications in Research

Pharmaceutical Intermediates

The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, enabling attachment of aryl or heteroaryl groups. This is critical in designing kinase inhibitors or protease modulators . For example, tert-butyl carbamates are precursors in covalent tyrosine phosphatase probes .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature polymer synthesis. Its bromine content may also contribute to flame-retardant properties.

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